1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone
Description
The compound is a pyrrole derivative featuring a 3-hydroxypropyl substituent, methyl groups at the 1- and 2-positions, and an acetyl group (ethanone) at the 3-position. Pyrrole derivatives are widely studied for their electronic properties, biological activity, and applications in materials science.
Properties
IUPAC Name |
1-[5-(3-hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-11(9(2)14)7-10(12(8)3)5-4-6-13/h7,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHDPZJNTUHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)CCCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91459-09-5 | |
| Record name | 1-[5-(3-hydroxypropyl)-1,2-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxypropylamine with 2,5-hexanedione in the presence of an acid catalyst to form the pyrrole ring . The reaction conditions typically include refluxing the reactants in an organic solvent such as ethanol or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may facilitate binding to biological receptors, while the pyrrole ring can participate in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a general framework for how such a comparison might be structured if relevant data were available:
Structural Analogues in Heterocyclic Chemistry
- Pyrazole Derivatives (e.g., compounds 7a and 7b in ): Core Structure: Pyrazole (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen atom). Substituents: Amino, hydroxy, cyano, or ester groups in 7a/7b vs. hydroxypropyl, methyl, and acetyl groups in the target compound. Reactivity: Pyrazoles often exhibit stronger hydrogen-bonding capacity due to amino/hydroxy groups, whereas pyrroles are more electron-rich due to aromatic conjugation .
Functional Group Comparisons
- 3-Hydroxypropyl Group : May enhance solubility in polar solvents compared to alkyl or aryl substituents.
- Acetyl Group (Ethanone): Could influence electron-withdrawing effects, altering reactivity in substitution or cyclization reactions.
Recommendations for Future Research
To address this query adequately, the following sources would be required:
- Peer-reviewed studies on pyrrole derivatives with hydroxypropyl/methyl/acetyl substituents.
- Comparative analyses of solubility, stability, or bioactivity against pyrazole, thiophene, or other heterocyclic analogs.
- Spectroscopic data (NMR, IR, XRD) or computational studies (DFT, molecular docking) for electronic or steric comparisons.
Biological Activity
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone, with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol, is a pyrrole-based compound that has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by empirical data and case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a hydroxypropyl group and an ethanone moiety. Its structural uniqueness contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| CAS Number | 91459-09-5 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxypropyl group may enhance binding affinity to various receptors, while the pyrrole structure facilitates participation in biochemical reactions. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest interactions with neurotransmitter systems and potential antioxidant properties.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.
Neuroprotective Effects
In vitro studies have demonstrated that this compound may exert neuroprotective effects by modulating pathways associated with neuronal survival and apoptosis. For instance, it has shown promise in reducing neuronal cell death in models of neurodegeneration.
Case Studies
- Neuroprotection in Cell Cultures : A study investigated the effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that treatment with the compound reduced cell death by approximately 30% compared to untreated controls, suggesting a protective role against oxidative damage.
- Anti-inflammatory Activity : Another study assessed the anti-inflammatory potential of the compound in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in pro-inflammatory cytokine production (TNF-alpha and IL-6) upon treatment with varying concentrations of the compound.
Comparative Analysis
To contextualize the biological activity of this compound, it can be compared with other pyrrole derivatives known for their pharmacological properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
